

# Spectroscopic Profile of 5-Indanol: A Technical Guide

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#### Introduction

**5-Indanol**, a hydroxylated derivative of indane, serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structural features, comprising a bicyclic aromatic-aliphatic framework and a phenolic hydroxyl group, give rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **5-Indanol**, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectra of **5-Indanol**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **5-Indanol** 



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.08	d	1H	8.1	H-7
6.75	d	1H	2.2	H-4
6.68	dd	1H	8.1, 2.4	H-6
4.8 (broad s)	S	1H	-	-OH
2.85	t	4H	7.4	H-1, H-3
2.05	р	2H	7.4	H-2

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data of **5-Indanol** 

Chemical Shift (δ) ppm	Assignment
154.5	C-5
145.2	C-3a
132.9	C-7a
125.0	C-7
112.8	C-6
109.8	C-4
32.7	C-1
32.1	C-3
25.5	C-2

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)

Table 3: Key IR Absorption Bands of **5-Indanol** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3300-3500	Strong, Broad	O-H Stretch	Phenolic -OH
3000-3100	Medium	C-H Stretch	Aromatic C-H
2850-2960	Medium	C-H Stretch	Aliphatic C-H
1600, 1480	Medium-Strong	C=C Stretch	Aromatic Ring
1220-1280	Strong	C-O Stretch	Phenolic C-O

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of 5-Indanol

m/z	Relative Intensity (%)	Proposed Fragment
134	100	[M] <sup>+</sup> (Molecular Ion)
133	95	[M-H]+
119	30	[M-CH <sub>3</sub> ] <sup>+</sup>
106	40	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
105	55	[M-C <sub>2</sub> H₅] <sup>+</sup>
91	25	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## **Experimental Protocols**

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 10-20 mg of **5-Indanol** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition Parameters:

Number of scans: 16

• Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: -2 to 12 ppm

<sup>13</sup>C NMR Acquisition Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Acquisition time: 1.5 s

Spectral width: -10 to 220 ppm

Decoupling: Proton broadband decoupling.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for <sup>1</sup>H) or the residual solvent signal (CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C).

Infrared (IR) Spectroscopy



- Sample Preparation: A small amount of 5-Indanol (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
  [1]
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:

Spectral range: 4000-400 cm<sup>-1</sup>

Resolution: 4 cm<sup>-1</sup>

Number of scans: 32

- Background: A spectrum of a pure KBr pellet was used as the background.
- Data Processing: The spectrum was recorded in transmittance mode and then converted to absorbance.

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of **5-Indanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.[2]
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization
  (EI) source was used.
- GC Parameters (Typical):
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector temperature: 250 °C.
  - Oven temperature program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.







Carrier gas: Helium at a constant flow rate.

MS Parameters:

o Ionization mode: Electron Ionization (EI).

• Electron energy: 70 eV.

Ion source temperature: 230 °C.

Mass range: m/z 40-400.

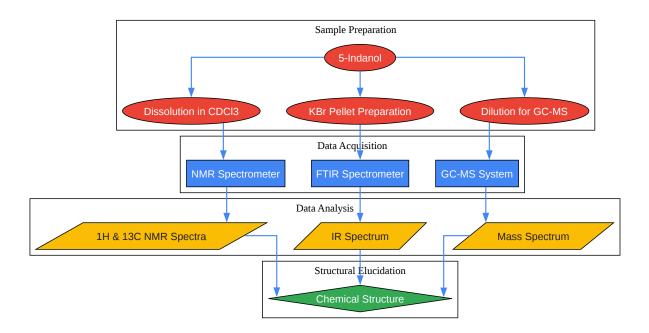
 Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum corresponding to the elution peak of 5-Indanol was extracted and analyzed.

### **Visualizations**

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data of a chemical compound like **5-Indanol**.





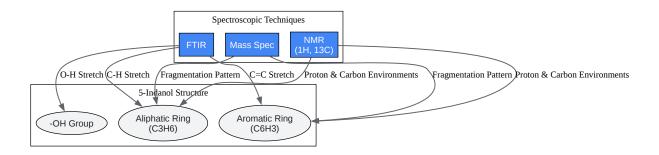
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Caption: General workflow for spectroscopic analysis of **5-Indanol**.

Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how the different spectroscopic techniques probe specific aspects of the **5-Indanol** molecule to provide a complete structural picture.





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## References

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